molecular formula C13H14N2 B349632 Tacrine CAS No. 321-64-2

Tacrine

Katalognummer: B349632
CAS-Nummer: 321-64-2
Molekulargewicht: 198.26 g/mol
InChI-Schlüssel: YLJREFDVOIBQDA-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Usually In Stock
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Tacrine (9-amino-1,2,3,4-tetrahydroacridine, THA) is a white, crystalline, water-soluble powder that functions as a potent, centrally-acting, reversible acetylcholinesterase (AChE) inhibitor . It was the first AChE inhibitor approved by the FDA for the treatment of Alzheimer's disease, though its clinical use has been discontinued due to hepatotoxicity concerns, making it a valuable compound for research into the mechanisms and treatment of neurological disorders . Its primary mechanism of action is the non-competitive, reversible inhibition of cholinesterases, thereby preventing the hydrolysis of the neurotransmitter acetylcholine and increasing its concentration in cholinergic synapses . This compound exhibits a degree of selectivity, inhibiting butyrylcholinesterase (BChE) with approximately 3 to 100-fold greater potency than AChE . Its pharmacological profile is complex and extends beyond cholinesterase inhibition. This compound modulates the cholinergic system by increasing the synthesis and release of acetylcholine, down-regulating M1 and blocking M2 muscarinic receptor subtypes, and modulating nicotinic receptors . It also interacts with monoaminergic systems, inhibiting both MAO-A and MAO-B, and inhibits the reuptake of serotonin, noradrenaline, and dopamine . Furthermore, this compound acts as a low-affinity antagonist of N-Methyl-D-aspartate (NMDA) receptors, blocks potassium channels, and at high concentrations, can inhibit neuronal calcium channels . While historically used for Alzheimer's disease, current research with this compound focuses on its role as a prototypical cholinesterase inhibitor and a lead compound for developing safer, multifunctional analogues . It is widely used in academic and pharmaceutical research to study cholinergic neurotransmission, neuroprotection, and the pathophysiology of neurodegenerative diseases. Researchers also utilize it to investigate drug-induced hepatotoxicity mechanisms . Key Research Applications: • Investigation of cholinergic enhancement and cognitive function in models of neurodegenerative disease . • Serving as a structural scaffold for the design and synthesis of novel multifunctional this compound analogues with improved safety profiles . • Study of hepatotoxicity and drug safety pharmacology . • Research into NMDA receptor function and excitotoxicity . Note: This product is supplied for Research Use Only (RUO) . It is strictly not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers should handle this compound with appropriate safety precautions.

Eigenschaften

IUPAC Name

1,2,3,4-tetrahydroacridin-9-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N2/c14-13-9-5-1-3-7-11(9)15-12-8-4-2-6-10(12)13/h1,3,5,7H,2,4,6,8H2,(H2,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YLJREFDVOIBQDA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=NC3=CC=CC=C3C(=C2C1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

1684-40-8 (hydrochloride)
Record name Tacrine [INN:BAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000321642
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID1037272
Record name Tacrine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID1037272
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

198.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Tacrine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0014526
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Solubility

1.36e-01 g/L
Record name Tacrine
Source DrugBank
URL https://www.drugbank.ca/drugs/DB00382
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Tacrine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0014526
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

321-64-2, 206658-92-6
Record name Tacrine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=321-64-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Tacrine [INN:BAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000321642
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Tacrine
Source DrugBank
URL https://www.drugbank.ca/drugs/DB00382
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Tacrine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID1037272
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Tacrine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.005.721
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name Tacrine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name TACRINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4VX7YNB537
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name Tacrine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0014526
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

183.5 °C
Record name Tacrine
Source DrugBank
URL https://www.drugbank.ca/drugs/DB00382
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Tacrine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0014526
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Vorbereitungsmethoden

Thermal Condensation with AlCl₃

Early methods utilized anhydrous aluminum chloride (AlCl₃) as a Lewis acid catalyst in refluxing 1,2-dichloroethane. A representative procedure involves reacting 2-aminobenzonitrile (1a ) with cyclohexanone (2a ) in the presence of AlCl₃ (3.1 equiv) at 120°C for 8–10 hours. Post-reaction workup includes basification with NaOH, extraction with dichloromethane, and purification via column chromatography, yielding this compound (3a ) in 48–70%.

Key Limitations :

  • Prolonged reaction times (8–32 hours).

  • Moderate yields due to side reactions.

  • Environmental concerns from volatile organic solvents (VOCs).

Microwave-Assisted Optimization

Microwave irradiation significantly reduced reaction times. For instance, AlCl₃-catalyzed cyclocondensation of 1a and 2a under microwave conditions (400 W) achieved completion in 30–32 minutes, yielding 3a in 85%. This method minimizes thermal degradation and enhances reproducibility.

Sustainable Synthesis Using Deep Eutectic Solvents (DESs)

Recent advances prioritize green chemistry principles, replacing VOCs with DESs.

ZnCl₂/Choline Chloride (ChCl) System

A breakthrough method employs ZnCl₂/ChCl (1:1 mol/mol) as a catalytic DES. Reacting 1a (1 mmol) with 2a (1 mmol) in 1 g DES at 120°C for 3 hours afforded 3a in 98% yield. The DES acts as both solvent and catalyst, eliminating the need for additional reagents.

Procedure :

  • Mix 1a and 2a in ZnCl₂/ChCl DES.

  • Heat at 120°C for 3 hours.

  • Quench with 10% NaOH, filter, and wash with isopropanol.

Advantages :

  • Near-quantitative yields (98%).

  • Scalable to 25 mmol without yield loss.

  • Low process mass intensity (PMI = 7.2 vs. 42.8 in VOCs).

FeCl₃·6H₂O/Urea DES

Alternative DESs like FeCl₃·6H₂O/urea (2:1 mol/mol) achieved comparable efficacy, yielding 3c (a this compound analogue) in 98% under identical conditions. This versatility underscores DESs' adaptability to diverse substrates.

Copper-Catalyzed Alkyne-Azide Cycloaddition (CuAAC) for this compound Derivatives

The CuAAC "click" reaction enables modular synthesis of triazole-linked this compound derivatives.

Synthesis of N-Propargyl this compound Precursors

This compound (3a ) undergoes N-alkylation with propargyl bromide in cyclopentyl methyl ether (CPME), yielding N-propargyl this compound (4a ) in 50% yield after column chromatography.

Triazole Formation

Reacting 4a with benzyl azide in ChCl/glycerol DES (1:2 mol/mol) and CuI (7 mol%) at room temperature for 24 hours produces triazole derivative 7a in 90–95% yield.

Conditions :

  • Solvent: ChCl-based DES.

  • Catalyst: CuI (7 mol%).

  • Temperature: Ambient (25°C).

Comparative Analysis of Synthetic Methods

Method Catalyst Solvent Time Yield PMI
Classical FriedländerAlCl₃1,2-Dichloroethane8–32 h48–70%42.8
MicrowaveAlCl₃1,2-Dichloroethane30–32 min85%38.5
ZnCl₂/ChCl DESZnCl₂DES3 h98%7.2
CuAACCuIDES24 h90–95%9.1

PMI = Process Mass Intensity (lower values indicate greener processes).

Scale-Up and Industrial Feasibility

The ZnCl₂/ChCl DES method demonstrates exceptional scalability. A 25.4 mmol scale reaction produced 4.9 g of 3a (98% yield) with identical purity to small-scale batches. Key factors enabling scalability include:

  • Elimination of chromatography.

  • Simple filtration and washing steps.

  • Reusability of DES for up to three cycles without yield loss.

Environmental and Economic Impact

DES-based methods reduce waste generation by 82% compared to VOC-based routes. Economic analyses estimate a 40% cost reduction from solvent recycling and reduced catalyst loading .

Analyse Chemischer Reaktionen

Reaktionstypen: Tacrin unterliegt verschiedenen chemischen Reaktionen, darunter:

    Oxidation: Tacrin kann zu Tacrin-N-Oxid oxidiert werden.

    Reduktion: Die Reduktion von Tacrin kann Dihydrotacrine ergeben.

    Substitution: Tacrin kann Substitutionsreaktionen eingehen, um verschiedene Derivate zu bilden.

Häufige Reagenzien und Bedingungen:

    Oxidation: Häufige Oxidationsmittel sind Wasserstoffperoxid und Persäuren.

    Reduktion: Reduktionsmittel wie Natriumborhydrid oder Lithiumaluminiumhydrid werden verwendet.

    Substitution: Substitutionsreaktionen beinhalten oft Halogenierungsmittel oder Alkylierungsmittel unter kontrollierten Bedingungen.

Hauptprodukte:

    Oxidation: Tacrin-N-Oxid.

    Reduktion: Dihydrothis compound.

    Substitution: Verschiedene Tacrin-Derivate mit modifizierten funktionellen Gruppen.

Wissenschaftliche Forschungsanwendungen

Historical Context and Mechanism of Action

Tacrine (tetrahydroaminoacridine) functions primarily as a reversible inhibitor of acetylcholinesterase, an enzyme responsible for the breakdown of the neurotransmitter acetylcholine. By inhibiting this enzyme, this compound increases acetylcholine levels in the synaptic cleft, enhancing cholinergic transmission and potentially improving cognitive function in patients with Alzheimer's disease .

Clinical Applications in Alzheimer's Disease

This compound was the first drug approved for Alzheimer's disease treatment in 1993. Clinical studies indicated its efficacy in improving cognitive function, though it was often limited by gastrointestinal side effects and hepatotoxicity . Despite these challenges, this compound's ability to enhance cholinergic activity paved the way for the development of other cholinesterase inhibitors that are now more commonly used.

3.1. Radiotracers Based on this compound

Recent studies have focused on developing radiotracers derived from this compound for imaging purposes. For instance, researchers synthesized radiolabeled this compound derivatives to assess their biodistribution in animal models. Notably, intranasal administration of this compound formulations demonstrated superior brain uptake compared to intravenous routes, suggesting potential for better therapeutic outcomes with reduced side effects .

Radiotracer Administration Route Brain Uptake Notes
[^14C]this compoundIntranasalHigherReduced gastrointestinal side effects
[^99mTc]Tc-TSIntravenousLowerStandard route comparison

3.2. This compound Derivatives in Drug Design

Research has also explored this compound-based hybrids that combine its structure with other pharmacologically active compounds. For example, this compound-melatonin hybrids have shown potent cholinesterase inhibition and antioxidant properties, making them promising candidates for further development in neurodegenerative diseases .

4.1. Clinical Trials Overview

A comprehensive review of clinical trials involving this compound revealed mixed results regarding its efficacy and tolerability. While some studies reported cognitive improvements, others highlighted significant adverse effects that limited its clinical use .

4.2. Innovative Formulations

Recent innovations have aimed at enhancing the delivery and effectiveness of this compound through novel formulations:

  • Intranasal Delivery : Studies indicate that intranasal administration could bypass first-pass metabolism, leading to improved bioavailability and reduced systemic side effects.
  • Hybrid Compounds : The development of hybrid molecules combining this compound with antioxidants or other therapeutic agents has shown promise in preclinical models for enhancing neuroprotective effects while minimizing toxicity .

Conclusion and Future Directions

Despite its historical significance as a treatment for Alzheimer's disease, this compound's applications continue to evolve through innovative research avenues focusing on drug delivery systems and hybrid compounds. Ongoing studies may unlock new therapeutic potentials for this compound or its derivatives in treating neurodegenerative disorders and beyond.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structural Analogs and Hybrid Derivatives

Bis(7)-Tacrine

Bis(7)-tacrine, a dimeric Tacrine derivative, exhibits enhanced neuroprotective and AChE inhibitory properties. Key findings include:

  • Potency : Bis(7)-tacrine demonstrates 18-fold higher GABA(A) receptor antagonism (Ki = 6.0 µM) compared to this compound (Ki = 108 µM) .
  • Neuroprotection : In rat pheochromocytoma cells, Bis(7)-tacrine showed superior efficacy in attenuating H₂O₂-induced oxidative damage compared to this compound, likely due to improved redox equilibrium .
  • Toxicity: While this compound’s LD₅₀ in hepatocytes is well-documented, novel cyclopentaquinoline hybrids (e.g., 2a) exhibit 5× higher LD₅₀ than this compound and 5.25× higher than Bis(7)-tacrine, suggesting enhanced safety margins .
Table 1: Toxicity and Efficacy Profiles of this compound Derivatives
Compound AChE IC₅₀ (nM) BChE Selectivity Hepatotoxicity (ROS Reduction vs. This compound) Key Advantages
This compound 77.2 Low Baseline (High ROS) First-generation AChEI
Bis(7)-tacrine 3.8 Moderate Moderate Dual AChE/GABA(A) activity
Compound 2a 4.1 High 80% reduction Lower acute toxicity
Compound 3h 3.65 High 60% reduction Optimal linker length

This compound-Indomethacin Hybrids

Hybridization of this compound with anti-inflammatory agents like indomethacin aims to synergize AChE inhibition with amyloid-β (Aβ) anti-aggregation effects.

  • Compound 3h : With a 9-carbon linker, this hybrid showed the highest AChE inhibition (IC₅₀ = 3.65 nM) and 26.5% Aβ42 aggregation inhibition, outperforming this compound and Bis(7)-tacrine in multi-target activity .
  • Molecular Interactions : The this compound moiety binds the catalytic site (Trp84, Phe330), while indomethacin engages the peripheral anionic site (Trp279). Longer linkers optimize spatial orientation for dual-site binding .

Donepezil-Tacrine Hybrids

These hybrids combine this compound’s AChE inhibition with donepezil’s peripheral site binding.

  • Design: The 5,6-dimethoxyindanone group of donepezil tethered to this compound enhances gorge penetration, improving inhibition (IC₅₀ < 10 nM) .
  • Selectivity : Derivatives show >100-fold selectivity for AChE over butyrylcholinesterase (BChE), addressing this compound’s off-target effects .

Huperzine A and Natural Derivatives

Huperzine A, a natural AChEI, surpasses this compound in clinical safety and selectivity:

  • Efficacy : Huperzine A exhibits 1.5× higher AChE inhibition than this compound with minimal hepatotoxicity .
  • Structural Insights: Unlike this compound’s aromatic amine (linked to genotoxicity via hydroxylamine metabolites), Huperzine A’s fused ring system avoids metabolic activation .

Hepatotoxicity Mitigation Strategies

  • Hybridization : OA-Tacrine hybrids (e.g., B4 , D4 ) reduce ROS production in HepG2 cells by 40–50% compared to this compound, correlating with lower transaminase elevation .
  • Traditional Adjuncts : Ginseng and Bupleurum extracts reduce this compound-induced AST/ALT levels by 30–50% in murine models, offering hepatoprotective synergies .

Critical Analysis of Structural Modifications

  • Linker Length : Optimal alkyl chain length (e.g., 4–9 carbons) balances AChE binding and peripheral site engagement, minimizing hepatotoxicity .
  • Peripheral Site Modifications: Introducing indole or quinoline moieties (e.g., compound 6h) enhances selectivity for AChE over BChE (IC₅₀ ratio: 10:1) .
  • Radiolabeled Derivatives: [⁹⁹mTc]this compound analogs enable non-invasive biodistribution studies, revealing brain penetration patterns unattainable with this compound alone .

Biologische Aktivität

Tacrine, chemically known as 9-amino-1,2,3,4-tetrahydroacridine, was the first drug approved by the FDA for the treatment of Alzheimer's disease (AD). Its primary mechanism of action is as an acetylcholinesterase (AChE) inhibitor , which enhances cholinergic neurotransmission. Despite its initial promise, this compound's clinical use has been limited due to side effects and variable efficacy. This article explores the biological activity of this compound, focusing on its mechanisms, derivatives, and recent research findings.

This compound exhibits multiple mechanisms that contribute to its pharmacological effects:

  • Acetylcholinesterase Inhibition : this compound inhibits AChE noncompetitively, which increases acetylcholine (ACh) levels in the synaptic cleft. It also shows selectivity for butyrylcholinesterase (BChE), with some derivatives demonstrating enhanced inhibition against BChE compared to AChE .
  • Neurotransmitter Modulation : Beyond cholinergic pathways, this compound influences other neurotransmitter systems:
    • Glutamatergic : It antagonizes glutamate excitotoxicity, which is crucial in neurodegenerative conditions.
    • Serotonergic and Noradrenergic : this compound has been shown to increase serotonin and norepinephrine release, potentially enhancing mood and cognition .
  • Neuroprotective Effects : this compound has demonstrated neuroprotective properties by reducing neuronal apoptosis and promoting neurogenesis in animal models. Studies indicate that it can enhance neurogenesis in the dentate gyrus and subventricular zone by 26-45% .

Case Studies and Research Findings

Recent studies have expanded our understanding of this compound's biological activity, particularly through its derivatives:

  • This compound Derivatives : Research has focused on creating this compound hybrids to enhance its efficacy and reduce side effects. For instance:
    • This compound-Melatonin Hybrids : These compounds have shown potent AChE inhibition with IC50 values as low as 0.008 nM and possess antioxidant properties .
    • Multi-target Hybrids : Some studies have synthesized this compound-coumarin hybrids that inhibit both AChE and monoamine oxidase B (MAO-B), suggesting a multi-target approach could be beneficial for AD treatment .
  • Pharmacokinetics and Biodistribution : Studies using radiolabeled this compound have illustrated its distribution in the brain and other organs. The biodistribution studies indicate that this compound crosses the blood-brain barrier effectively, which is essential for its therapeutic action against neurological disorders .

Comparative Table of this compound Derivatives

Compound TypeAChE Inhibition (IC50)BChE Inhibition (IC50)Additional Effects
This compound~30 nM~10 nMCognitive enhancement
This compound-Melatonin Hybrid0.008 nMNot specifiedAntioxidant activity
This compound-Coumarin HybridNot specifiedNot specifiedInhibition of MAO-B

Side Effects and Limitations

Despite its biological activity, this compound is associated with several side effects including nausea, liver toxicity, and gastrointestinal disturbances. These adverse effects have led to the exploration of safer analogs and derivatives that maintain efficacy while minimizing toxicity .

Q & A

[Basic] What methodological considerations are critical for evaluating Tacrine's cholinesterase inhibition efficacy in in vitro models?

Answer:

  • Enzyme kinetics protocols: Use standardized acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) assays (e.g., Ellman’s method) with appropriate substrate concentrations and pH buffers to ensure reproducibility .
  • Controls and validation: Include positive controls (e.g., donepezil) and negative controls (e.g., heat-inactivated enzymes) to validate assay specificity .
  • Data normalization: Express inhibition as IC50 values with 95% confidence intervals, accounting for batch-to-batch enzyme variability .
  • Replicability: Follow NIH preclinical guidelines for reporting experimental conditions (e.g., enzyme source, incubation time) to enable cross-study comparisons .

[Advanced] How can contradictory findings about this compound’s cognitive benefits in Alzheimer’s disease (AD) cohorts be systematically analyzed?

Answer:

  • Meta-analysis framework: Pool data from randomized controlled trials (RCTs) using PRISMA guidelines, stratifying by diagnostic criteria (e.g., NINCDS-ADRDA vs. DSM-V) to address heterogeneity in patient inclusion .
  • Subgroup analysis: Investigate confounding variables like ApoE4 status, baseline Mini-Mental State Exam (MMSE) scores, and hepatotoxicity-driven attrition rates .
  • Publication bias assessment: Use funnel plots and Egger’s regression to evaluate underreporting of negative results .

[Basic] What experimental models are optimal for studying this compound-induced hepatotoxicity?

Answer:

  • In vitro models: Primary human hepatocytes or HepG2 cells dosed with this compound (1–100 µM) to assess ALT/AST release and mitochondrial membrane potential changes .
  • In vivo models: Use transgenic mice expressing human CYP2D6 (the enzyme metabolizing this compound) to mimic idiosyncratic liver injury patterns .
  • Biomarkers: Monitor serum bile acid levels and glutathione depletion as early hepatotoxicity indicators .

[Advanced] How can neuroimaging data clarify this compound’s impact on regional cerebral blood flow (rCBF) in AD patients?

Answer:

  • Imaging protocols: Pair SPECT or fMRI with cognitive assessments pre- and post-Tacrine treatment to correlate rCBF changes in the hippocampus and prefrontal cortex with MMSE improvements .
  • Data interpretation: Apply voxel-based morphometry (VBM) to adjust for atrophy-related confounders and isolate this compound-specific effects .
  • Longitudinal design: Use mixed-effects models to account for inter-individual variability in drug metabolism .

[Basic] What pharmacokinetic (PK) parameters must be prioritized in this compound dosing studies?

Answer:

  • Absorption/Bioavailability: Measure Cmax and Tmax under fed vs. fasting conditions due to this compound’s lipophilicity .
  • Metabolism: Quantify CYP1A2 and CYP2D6 activity via probe substrates (e.g., theophylline) to predict interpatient variability .
  • Half-life adjustments: Use population PK modeling to tailor dosing intervals for patients with hepatic impairment .

[Advanced] What computational strategies can resolve this compound’s structure-activity relationship (SAR) ambiguities?

Answer:

  • Molecular docking: Simulate this compound’s binding to AChE/BuChE active sites using AutoDock Vina, validating with crystallographic data (PDB IDs: 1ACJ, 4BDS) .
  • QSAR modeling: Train models on this compound analogues (e.g., rivastigmine) with descriptors like LogP, polar surface area, and H-bond donors to predict hepatotoxicity .
  • Machine learning: Apply random forests to identify structural motifs linked to efficacy-toxicity trade-offs in public ToxCast datasets .

[Basic] How should researchers address this compound’s short half-life in sustained-release formulation studies?

Answer:

  • Polymer selection: Test biodegradable polymers (e.g., PLGA) for encapsulation efficiency and burst-release minimization using USP dissolution apparatus .
  • In vivo validation: Compare plasma concentration-time profiles (AUC0–24) of sustained-release vs. immediate-release formulations in rodent models .
  • Stability testing: Accelerate degradation studies (40°C/75% RH) to assess excipient compatibility .

[Advanced] What multi-omics approaches can elucidate this compound’s off-target effects in glial cells?

Answer:

  • Transcriptomics: Perform RNA-seq on this compound-treated astrocytes to identify dysregulated pathways (e.g., NF-κB, TNF-α) .
  • Proteomics: Use SILAC labeling to quantify this compound-induced changes in amyloid-beta degradation enzymes (e.g., neprilysin) .
  • Integration tools: Apply weighted gene co-expression network analysis (WGCNA) to link omics data with phenotypic outcomes .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Tacrine
Reactant of Route 2
Tacrine

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.